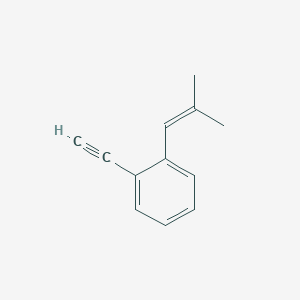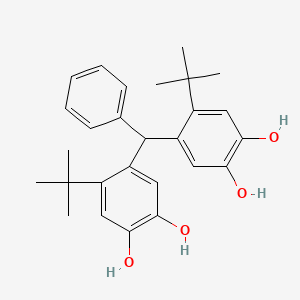
4,4'-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) is a chemical compound known for its unique structure and properties. It belongs to the class of hydroquinones, which are compounds characterized by the presence of two hydroxyl groups attached to a benzene ring. This particular compound is distinguished by the presence of tert-butyl groups at specific positions on the benzene ring, as well as a phenylmethylene bridge connecting two benzene rings .
Preparation Methods
The synthesis of 4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) typically involves the reaction of 2,5-di-tert-butylbenzene-1,4-diol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced back to its hydroquinone form using reducing agents such as sodium borohydride.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research explores its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) exerts its effects is primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity involves molecular targets such as reactive oxygen species and pathways related to cellular redox balance .
Comparison with Similar Compounds
Similar compounds include:
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
2,5-di-tert-butylbenzene-1,4-diol: A hydroquinone derivative with tert-butyl groups at positions 2 and 5 on the benzene ring.
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) is unique due to the presence of the phenylmethylene bridge, which imparts distinct chemical and physical properties compared to its simpler analogs .
Properties
CAS No. |
669065-95-6 |
|---|---|
Molecular Formula |
C27H32O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-tert-butyl-5-[(2-tert-butyl-4,5-dihydroxyphenyl)-phenylmethyl]benzene-1,2-diol |
InChI |
InChI=1S/C27H32O4/c1-26(2,3)19-14-23(30)21(28)12-17(19)25(16-10-8-7-9-11-16)18-13-22(29)24(31)15-20(18)27(4,5)6/h7-15,25,28-31H,1-6H3 |
InChI Key |
KHZOAAFJCSGKSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1C(C2=CC=CC=C2)C3=CC(=C(C=C3C(C)(C)C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
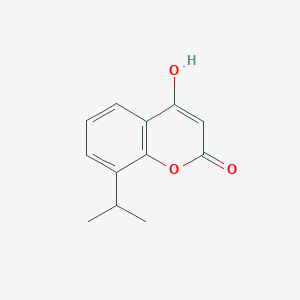
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
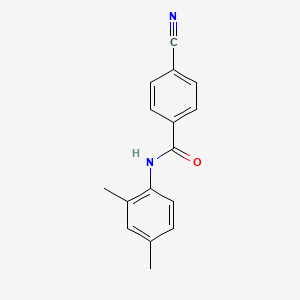
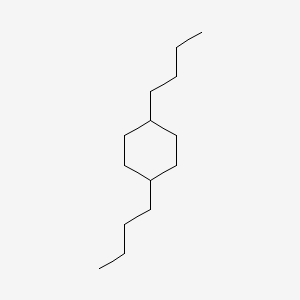

![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
